Product packaging for 8-Boc-2,8-diaza-spiro[4.5]decane oxalate(Cat. No.:CAS No. 1408074-53-2)

8-Boc-2,8-diaza-spiro[4.5]decane oxalate

Cat. No.: B1377997
CAS No.: 1408074-53-2
M. Wt: 330.38 g/mol
InChI Key: GTKILXYGKZLXMM-UHFFFAOYSA-N
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Description

8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS 236406-39-6) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 8 of the spiro[4.5]decane framework. The tert-butoxycarbonyl (Boc) group at the 8-position acts as a protective group for the secondary amine, enhancing stability during synthetic processes . The oxalate counterion improves solubility and crystallinity, making the compound a critical intermediate in pharmaceutical synthesis, particularly for spirofused piperazine and diazepane amides . Its structural rigidity and three-dimensional geometry contribute to its utility in modulating biological targets, such as glycine transporters (GlyT-1) and NMDA receptors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O6 B1377997 8-Boc-2,8-diaza-spiro[4.5]decane oxalate CAS No. 1408074-53-2

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKILXYGKZLXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-85-8
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

A representative and industrially scalable method involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one, as described in patent CN111518015A:

Step Reaction Description Key Reagents & Conditions Yield & Notes
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile React with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixed solvent of ethylene glycol dimethyl ether and ethanol at 0–20 °C Yield ~74.8%; reaction time ~4 hours
2 Alkylation of the nitrile intermediate with 1-bromo-2-chloroethane Use lithium diisopropylamide (LDA) in toluene at 0–20 °C for ~13 hours Yield ~50.8%; formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Hydrogenation and cyclization Reduction with hydrogen gas over Raney nickel catalyst in methanol at 50 °C and 50 psi for 6 hours, followed by reaction with tert-butyl dicarbonate Produces tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate
4 Deprotection to yield tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Deprotect with pyridinium p-toluenesulfonate in acetone/water at 70 °C for 15 hours High purity product suitable for salt formation

This method emphasizes the use of inexpensive and readily available raw materials, mild reaction conditions, and scalability for industrial production.

Formation of this compound

After obtaining the Boc-protected diazaspiro compound, the oxalate salt is formed by:

  • Reaction: Mixing tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with oxalic acid in an appropriate solvent system under controlled temperature to yield the oxalate salt.
  • This salt formation enhances the compound’s stability and handling properties for research or further synthetic applications.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1,4-Dioxaspiro[4.5]decane-8-one
Key Reagents p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide, 1-bromo-2-chloroethane, lithium diisopropylamide, Raney nickel, tert-butyl dicarbonate, pyridinium p-toluenesulfonate, oxalic acid
Solvents Ethylene glycol dimethyl ether, ethanol, toluene, methanol, acetone/water mixture
Temperatures 0–70 °C depending on step
Reaction Times 1–15 hours depending on step
Pressure Hydrogenation at 50 psi
Yields Stepwise yields ranging from ~50% to ~75%, overall optimized for high yield
Product Purification Silica gel chromatography and crystallization

Research Findings and Notes

  • The four-step synthesis method described in patent CN111518015A is notable for its balance of cost-effectiveness, scalability, and yield optimization.
  • The use of Boc protection is essential for stabilizing the diazaspiro amine during synthesis and facilitating salt formation.
  • The oxalate salt form improves compound handling and solubility, which is valuable for pharmaceutical research applications.
  • The synthetic route avoids harsh conditions and uses relatively mild reagents, making it suitable for large-scale production.
  • While specific applications of this compound remain focused on research use, the compound’s structure suggests utility as an intermediate in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2,8-diaza-spiro[4.5]decane oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Organic Synthesis

8-Boc-2,8-diaza-spiro[4.5]decane oxalate is primarily utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The oxalate moiety can participate in nucleophilic substitution reactions.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions to reveal amine functionalities for further reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Drug Development : It serves as a scaffold for designing new drug candidates targeting various biological pathways. Preliminary studies suggest its role as an inhibitor of specific enzymes involved in cellular signaling pathways .
  • Biological Activity : Investigations into its interactions with biological molecules indicate potential applications in modulating immune responses and other physiological processes.

Materials Science

Due to its spirocyclic nature, this compound is also being researched for applications in:

  • Polymer Development : Its unique structure may contribute to novel materials with specialized properties, such as coatings or polymers with enhanced durability and functionality.

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focused on synthesizing pharmaceutical intermediates, researchers utilized this compound to create derivatives that exhibited promising biological activities. The synthesis involved multiple steps where the compound acted as a key intermediate leading to the formation of biologically active molecules.

Case Study 2: Interaction Studies with Enzymes

A series of interaction studies were conducted to assess the binding affinity of derivatives of this compound against specific enzymes related to immune response modulation. Results indicated that certain derivatives significantly inhibited enzyme activity, suggesting potential therapeutic applications in immunology.

Mechanism of Action

The mechanism of action of 8-Boc-2,8-diaza-spiro[4.5]decane oxalate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Varied Counterions

The oxalate salt of 8-Boc-2,8-diaza-spiro[4.5]decane is compared to derivatives with alternative counterions:

Compound Name Counterion CAS Number Key Properties
8-Boc-2,8-diaza-spiro[4.5]decane oxalate Oxalate 236406-39-6 Enhanced solubility and crystallinity; used in microwave-assisted synthesis
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride Hydrochloride 851325-42-3 Higher acidity; suitable for salt metathesis in polar solvents
2-Boc-2,8-diaza-spiro[4.5]decane hemioxalate Hemioxalate 561314-57-6 Intermediate solubility; used in exploratory medicinal chemistry

Key Insight : The choice of counterion impacts solubility, stability, and synthetic applicability. Oxalate salts are preferred for crystallization, while hydrochloride derivatives are more reactive in acidic conditions .

Spirocyclic Compounds with Modified Ring Systems

Variations in spiro ring size and heteroatom placement significantly alter pharmacological activity:

Compound Name Ring System Heteroatoms Pharmacological Activity
2,8-Diazaspiro[4.5]dec-2-yl (Compound A) Spiro[4.5]decane 2N, 8N 3-fold induction activity at 5–10 μg/mL in HepG2 cells
2,7-Diaza-spiro[4.4]non-2-yl (Compound B) Spiro[4.4]nonane 2N, 7N Moderate activity in cellular assays
1-Oxa-4,8-diaza-spiro[5.5]undec-8-yl (Compound D) Spiro[5.5]undecane 1O, 4N, 8N Enhanced metabolic stability due to oxygen inclusion

Key Insight: Larger spiro systems (e.g., spiro[5.5]undecane) improve metabolic stability, while smaller rings (e.g., spiro[4.4]nonane) may compromise selectivity .

Substituted Derivatives with Functional Groups

Functionalization at the Boc group or spiro core influences target affinity:

Compound Name Substituent Biological Target Activity
4-Substituted-8-(1-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one Phenyl-cyclohexyl GlyT-1 Highly selective GlyT-1 inhibition (IC₅₀ < 50 nM)
8-Benzyl-2,8-diazaspiro[4.5]decane Benzyl H₂ antagonists Tool compound for receptor studies
8-Ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate Ethyl, carboxylate Not specified Explored as a building block for CNS drugs

Key Insight : Bulky substituents (e.g., phenyl-cyclohexyl) enhance target selectivity, while alkyl groups (e.g., ethyl) improve pharmacokinetic profiles .

Biological Activity

8-Boc-2,8-diaza-spiro[4.5]decane oxalate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a bicyclic framework. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate in medicinal chemistry and drug development.

  • Molecular Formula : C₁₅H₂₆N₂O₆
  • Molecular Weight : 318.38 g/mol
  • Structural Features : The compound features a diazaspirodecane core, which is known to be present in various bioactive molecules.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Structure : This often includes the reaction of appropriate amines with carbonyl compounds.
  • Protection of Functional Groups : The Boc group is introduced to protect amine functionalities during subsequent reactions.
  • Oxalate Formation : The final step involves the introduction of oxalate groups to enhance biological activity.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in the context of drug development. Specific areas of interest include:

  • Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for various biological pathways, including potential inhibition of diacylglycerol kinase alpha, which plays a role in immune response modulation .
  • Pharmacological Potential : Due to its structural properties, the compound may serve as a scaffold for synthesizing novel drug candidates targeting diseases such as hypertension and inflammation .

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A related compound based on the diazaspiro framework was identified as a potent sEH inhibitor, demonstrating significant effects on blood pressure regulation in hypertensive models . This suggests that this compound could have similar applications.
  • Bronchodilator Activity :
    • Compounds with similar spirocyclic structures have been studied for their bronchodilator effects. In animal models, these compounds demonstrated significant reductions in bronchospasm induced by histamine . This indicates potential therapeutic applications in respiratory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C₁₅H₂₆N₂O₆Unique spirocyclic structure with Boc group
2,8-Diazaspiro[4.5]decane C₁₂H₂₀N₂Lacks Boc group; simpler structure
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₄N₂O₂Similar spiro structure; used in syntheses

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate with high purity?

  • Methodology : The compound is synthesized via microwave-assisted coupling (160°C for 30 min) or traditional reflux methods using halogen derivatives (e.g., 4-benzylpiperidine) in anhydrous 2-methoxyethanol. Purification involves flash chromatography with ethyl acetate/water partitioning to isolate the product .
  • Key Considerations : Optimize reaction time and solvent choice to minimize byproducts. Use KI as a catalyst to enhance efficiency .

Q. How can purification challenges due to oxalate counterion solubility be addressed?

  • Methodology : Precipitate the oxalate salt using diethyl ether or methanol. For free base isolation, employ ion-exchange chromatography or neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane .
  • Validation : Confirm purity via combustion analysis (>95%) and HR-MS (e.g., Agilent Q-TOF LC/MS) .

Q. What analytical techniques are critical for characterizing spirocyclic intermediates like 8-Boc-2,8-diaza-spiro[4.5]decane?

  • Techniques :

  • HR-MS : Direct infusion ESI-MS for accurate mass determination.
  • NMR : 1H-13C HSQC/HMBC for structural elucidation of spiro junctions.
  • Elemental Analysis : Verify stoichiometry of oxalate salts .
    • Data Interpretation : Cross-reference coupling constants (J values) with spirocyclic analogs to confirm ring strain and rigidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of 8-Boc-2,8-diaza-spiro[4.5]decane?

  • Methodology :

  • Substituent Variation : Modify the Boc group or introduce benzyl/piperazine moieties at position 2 or 8 to probe receptor selectivity (e.g., σ1/σ2 receptor ligands) .
  • Biological Assays : Test cytotoxicity in metastatic melanoma models (e.g., BS148 derivative showing σ2R agonist activity) .
    • Data Contradictions : Note that benzyl groups enhance σ2R affinity but may reduce solubility, requiring oxalate salt formation for in vitro assays .

Q. What computational approaches predict the conformational stability of spirocyclic cores in drug design?

  • Methods :

  • Molecular Dynamics (MD) : Simulate spiro ring puckering and torsional strain.
  • DFT Calculations : Analyze energy barriers for ring-flipping transitions .
    • Experimental Validation : Compare computational predictions with NMR-derived coupling constants (e.g., 1H-1H COSY for axial/equatorial proton assignments) .

Q. How does the oxalate counterion influence pharmacokinetic properties in preclinical models?

  • Study Design :

  • Solubility Testing : Compare oxalate salts with free bases in PBS (pH 7.4) and simulated gastric fluid.
  • In Vivo PK : Monitor plasma concentration-time profiles in rodents after oral administration.
    • Contradictions : Oxalate salts may improve aqueous solubility but could complicate renal clearance due to calcium oxalate precipitation risks .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Protocols :

  • PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
    • Emergency Measures : For spills, neutralize with dry sand and dispose via authorized hazardous waste facilities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2,8-diaza-spiro[4.5]decane oxalate
Reactant of Route 2
Reactant of Route 2
8-Boc-2,8-diaza-spiro[4.5]decane oxalate

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